4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and hydroxyl functionalities makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
Uniqueness
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is unique due to its spirocyclic structure and the presence of multiple methyl and hydroxyl groups
Properties
CAS No. |
104433-95-6 |
---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,4,4',4'-tetramethyl-3,3'-spirobi[2H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)15-7-5-13(22)9-17(15)24-11-21(19)12-25-18-10-14(23)6-8-16(18)20(21,3)4/h5-10,22-23H,11-12H2,1-4H3 |
InChI Key |
UTURGXRSZQTINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)O)OCC13COC4=C(C3(C)C)C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.